molecular formula C9H8FNO B11916008 4-Amino-7-fluoro-2,3-dihydro-1H-inden-1-one

4-Amino-7-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B11916008
M. Wt: 165.16 g/mol
InChI Key: YNWASBOHAXYTFM-UHFFFAOYSA-N
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Description

4-Amino-7-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H8FNO It is a derivative of indanone, characterized by the presence of an amino group at the 4th position and a fluorine atom at the 7th position on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-fluoro-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-fluoro-2,3-dihydro-1H-inden-1-one.

    Amination Reaction: The 7-fluoro-2,3-dihydro-1H-inden-1-one undergoes an amination reaction to introduce the amino group at the 4th position. This can be achieved using reagents such as ammonia or amines under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-fluoro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and fluoro groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like halogens (Cl2, Br2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indanone ring.

Scientific Research Applications

4-Amino-7-fluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-7-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The amino and fluoro groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-7-fluoro-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of the amino and fluoro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

4-amino-7-fluoro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H8FNO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4,11H2

InChI Key

YNWASBOHAXYTFM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)N)F

Origin of Product

United States

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